molecular formula C17H18N2O3S B5752884 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5752884
M. Wt: 330.4 g/mol
InChI Key: JNERHXYWHWNSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTB is a thioamide derivative of 3,5-dimethoxybenzamide and is primarily used as a tool for studying the function and structure of various biological systems.

Mechanism of Action

3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide binds to the DAT and inhibits its function by blocking the reuptake of dopamine. This leads to an increase in extracellular dopamine levels and enhances dopaminergic signaling. The mechanism of action of 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied, and it has been shown to be a potent and selective inhibitor of DAT.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum, leading to enhanced dopaminergic signaling. 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has also been shown to increase locomotor activity and induce stereotypic behaviors in animals. Additionally, 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages as a tool for studying the function and structure of biological systems. It is a potent and selective inhibitor of DAT, making it a valuable tool for studying the role of dopamine signaling in various biological processes. Additionally, 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is relatively easy to synthesize and purify, making it accessible to researchers. However, 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide also has some limitations. It is a thioamide derivative, which can be prone to degradation and instability. Additionally, 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has a relatively short half-life, which can make it challenging to use in long-term experiments.

Future Directions

There are several future directions for the research and development of 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One potential avenue is the development of more stable and long-lasting derivatives of 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide that can be used in long-term experiments. Additionally, there is a need for further research into the potential therapeutic applications of 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in the treatment of neurodegenerative disorders. Finally, there is a need for more research into the mechanisms of action of 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide and its effects on various biological systems.
Conclusion:
In conclusion, 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide (3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide) is a valuable tool for studying the function and structure of various biological systems. It is a potent and selective inhibitor of the dopamine transporter, making it useful for studying dopamine signaling and the pathophysiology of dopamine-related disorders. 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages as a tool for research, but also has some limitations. Future research into the development of more stable derivatives of 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide and its potential therapeutic applications may lead to new insights into the function and structure of biological systems.

Synthesis Methods

3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized through a multistep process that involves the reaction of 3,5-dimethoxybenzoyl chloride with thiosemicarbazide followed by the reaction of the resulting product with 4-methylphenylamine. The final product is obtained through recrystallization and purification.

Scientific Research Applications

3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been widely used as a tool for studying the function and structure of various biological systems. It has been shown to bind specifically to the dopamine transporter (DAT) and inhibit its function. This property has made 3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide a valuable tool for studying the role of DAT in the regulation of dopamine signaling and the pathophysiology of dopamine-related disorders such as Parkinson's disease and addiction.

properties

IUPAC Name

3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-4-6-13(7-5-11)18-17(23)19-16(20)12-8-14(21-2)10-15(9-12)22-3/h4-10H,1-3H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNERHXYWHWNSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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